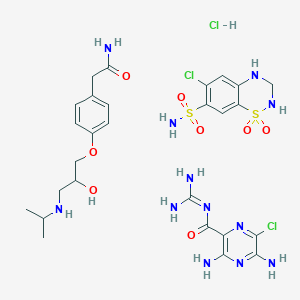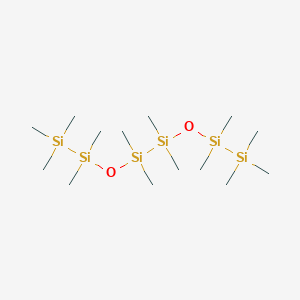
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane, also known as TMBPDS, is a silicon-based compound that has gained significant attention in the scientific community due to its unique properties. TMBPDS is a colorless liquid that is soluble in organic solvents and has a high boiling point. This compound has been synthesized using various methods, and its application in scientific research has been studied extensively.
Mechanism of Action
The exact mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of silicon atoms with empty valence orbitals. This compound is also known to react with water to form silanols, which can participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low toxicity in animal models.
Advantages and Limitations for Lab Experiments
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane has several advantages in laboratory experiments, including its high boiling point and solubility in organic solvents. This compound is also stable under various conditions, making it a useful reagent for various chemical reactions. However, this compound can be expensive and may require specialized equipment for its synthesis.
Future Directions
There are several future directions for the use of 1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane in scientific research, including its application in the synthesis of new silicon-based materials with unique properties. This compound can also be used as a catalyst in various chemical reactions, and its potential as a coating material for electronic devices can be explored further. Additionally, studies can be conducted to investigate the potential use of this compound in biomedical applications, such as drug delivery systems and tissue engineering.
Synthesis Methods
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane can be synthesized using several methods, including the reaction of tetramethylsilane with pentamethyldisiloxane in the presence of a catalyst such as trifluoromethanesulfonic acid. Another method involves the reaction of pentamethyldisiloxane with chlorotrimethylsilane in the presence of a base such as potassium hydroxide. The resulting product is then reacted with tetramethylsilane to obtain this compound.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane has been used in various scientific research applications, including as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. This compound has also been used as a crosslinking agent in the preparation of silicone elastomers and as a coating material for electronic devices.
properties
CAS RN |
1787-37-7 |
|---|---|
Molecular Formula |
C14H42O2Si6 |
Molecular Weight |
410.99 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]oxy-[[dimethyl(trimethylsilyl)silyl]oxy-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C14H42O2Si6/c1-17(2,3)19(7,8)15-21(11,12)22(13,14)16-20(9,10)18(4,5)6/h1-14H3 |
InChI Key |
CIZMYSRYIROUPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



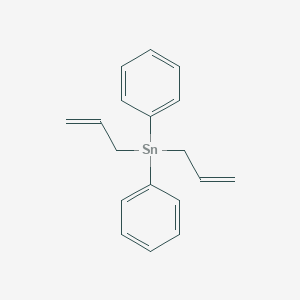
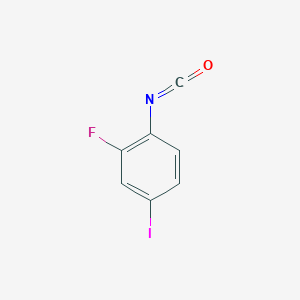
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
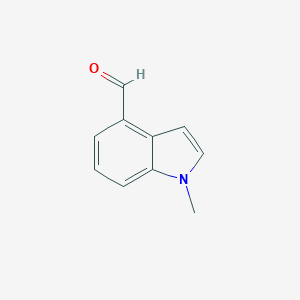
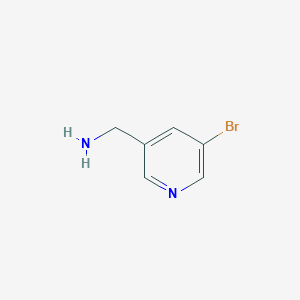
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
